molecular formula C6H13NO B042262 (2-Aminocyclopentyl)methanol CAS No. 4492-47-1

(2-Aminocyclopentyl)methanol

Cat. No. B042262
CAS RN: 4492-47-1
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Aminocyclopentyl)methanol and its derivatives involves several steps starting from inexpensive and readily available materials. An efficient synthesis route reported utilizes cyclopentadiene as a starting material, proceeding through a hetero Diels-Alder reaction and an aza-Claisen rearrangement to yield the target compound in a 38% overall yield through 6 steps (Gwang-il An & H. Rhee, 2002).

Molecular Structure Analysis

The molecular structure of (2-Aminocyclopentyl)methanol derivatives has been extensively studied using various spectroscopic techniques. X-ray crystallography of related compounds reveals details about the bonding and configuration of the cyclopentyl ring and its substituents, providing insights into the molecular geometry and electronic structure critical for its reactivity and interactions (D. A. Garnovskii et al., 2003).

Chemical Reactions and Properties

(2-Aminocyclopentyl)methanol participates in a variety of chemical reactions, serving as a versatile building block for further functionalization. It is involved in multicomponent reactions to form cyclic sugar amino acids (Carine Bughin et al., 2007) and serves as a reactant in the electrochemical synthesis of metal chelates (D. A. Garnovskii et al., 2003).

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : Sarki et al. (2021) discuss a methanol-catalyzed process for N-methylation of amines and transfer hydrogenation of nitroarenes, beneficial for organic synthesis and drug discovery applications (Sarki et al., 2021).

  • Biomembrane Studies : Nguyen et al. (2019) report on methanol's influence on lipid dynamics, particularly on bilayer composition and cell survival, emphasizing its importance in biomembrane and proteolipid research (Nguyen et al., 2019).

  • Direct Methanol Fuel Cells : Bettelheim et al. (2004) highlight the potential of electropolymerized Co(III) and Ru(II)(CO)(2-aminophenyl)porphyrins in improving the performance of direct methanol fuel cells, a step towards more efficient energy sources (Bettelheim et al., 2004).

  • Synthetic and Environmental Methodology : Li et al. (2012) describe a method for direct N-monomethylation of aromatic primary amines with methanol, offering low catalyst loading and broad substrate scope, making it a promising technique for both synthetic and environmental applications (Li et al., 2012).

  • Biodegradable Plastic Production : Irla et al. (2017) show the successful methanol-based production of γ-aminobutyric acid (GABA) using genetically engineered Bacillus methanolicus strains, opening pathways for biodegradable plastic polyamide 4 production (Irla et al., 2017).

  • Renewable Chemical Feedstock : Moran et al. (2011) present the use of methanol in an iridium-catalyzed C-C coupling process, producing higher alcohols and providing a renewable chemical feedstock for fine chemical synthesis (Moran et al., 2011).

  • Chemical Analysis Techniques : Santos et al. (2017) demonstrate an innovative hybrid capillary electrophoresis device for analyzing methanol in fermentation samples, offering a more accurate method than traditional chromatographic techniques (Santos et al., 2017).

  • Efficient Synthesis of Deuterated N-heterocycles : Liu et al. (2021) discuss an electrocatalytic protocol using methanol for efficient synthesis of deuterated 2,3-dihydroquinazolin-4(1H)-one, a significant step in organic chemistry (Liu et al., 2021).

  • Biotechnological Production of Value-added Bulk Products : Nærdal et al. (2015) describe how Bacillus methanolicus strains can produce cadaverine from methanol, showing potential for biotechnological applications in producing value-added bulk products (Nærdal et al., 2015).

  • Surface Site Analysis in Nanocrystals : Wu et al. (2012) provide insights into the nature of surface sites on ceria nanocrystals through methanol adsorption and desorption studies, contributing to materials science (Wu et al., 2012).

Safety And Hazards

The safety data sheet for “(2-Aminocyclopentyl)methanol” indicates that it is a flammable liquid and vapor and is harmful if swallowed .

properties

IUPAC Name

(2-aminocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542707
Record name (2-Aminocyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminocyclopentyl)methanol

CAS RN

4492-47-1
Record name (2-Aminocyclopentyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Santana, M Teijeira, C Teran, E Uriarte, D Vina - Synthesis, 2001 - thieme-connect.com
Pyrimidine-and purine-based members of a new class of carbocyclic analogs of nucleosides with 1, 2-disubstituted carbocycles were synthesized. For the synthesis of the thymidine …
Number of citations: 21 www.thieme-connect.com
L Santana, M Teijeira, E Uriarte, J Balzarini… - European journal of …, 2002 - Elsevier
New 1′,2′-cis-disubstituted 8-azapurine-based carbocyclic analogues of nucleosides with or without a methylene between the carbocycle and the base were synthesised, starting …
Number of citations: 20 www.sciencedirect.com
J Richardson, PJ Lindsay-Scott… - … Process Research & …, 2020 - ACS Publications
The synthesis of a subtype-selective inhibitor BACE-1 inhibitor is presented. One of the key transformations in this sequence is the conversion of a thiourea to the bicyclic 1,3-…
Number of citations: 3 pubs.acs.org

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